Furafylline - 80288-49-9

Furafylline

Catalog Number: EVT-506012
CAS Number: 80288-49-9
Molecular Formula: C12H12N4O3
Molecular Weight: 260.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Furafylline (1,8-dimethyl-3-(2'-furfuryl)methylxanthine) is a methylxanthine derivative that acts as a potent and selective inhibitor of cytochrome P450 1A2 (CYP1A2) in humans. [] CYP1A2 is a crucial enzyme involved in the metabolism of various drugs and the bioactivation of environmental contaminants and drugs to potentially toxic or carcinogenic species. [] Furafylline has emerged as a valuable tool in scientific research for elucidating the role of CYP1A2 in metabolic processes, investigating drug metabolism pathways, and understanding drug-drug interactions.

Molecular Structure Analysis

Furafylline is a 1,3,8-trisubstituted xanthine derivative. [] Its chemical structure consists of a xanthine core with three substituents: a methyl group at position 1, a methyl group at position 8, and a 2-furfurylmethyl group at position 3. [] The presence of the furan ring and the specific substitution pattern contribute to its selective inhibitory activity against CYP1A2.

Chemical Reactions Analysis

Furafylline undergoes metabolic processing by CYP1A2, leading to the formation of its primary metabolite, 8'-methyl carbinol. [] The oxidation of the 8-methyl group of furafylline by CYP1A2 involves a significant proportion of the inactivating furafylline molecules being converted to a two-electron oxidized intermediate. [] This intermediate can either terminate enzyme activity by reacting with an active site amino acid or decompose by reacting with the surrounding medium to produce the carbinol metabolite. []

Mechanism of Action

Furafylline acts as a mechanism-based inhibitor of CYP1A2. [] This means that it requires metabolic activation by CYP1A2 to exert its inhibitory effect. [] Upon binding to the active site of CYP1A2, furafylline undergoes metabolic transformation, generating a reactive intermediate that forms a stable covalent adduct with the enzyme. [, ] This covalent modification permanently inactivates CYP1A2, leading to a time-dependent and irreversible loss of enzyme activity. []

Applications

Furafylline is widely used to assess the contribution of CYP1A2 to the metabolism of various drugs. [, , , , , , ] By selectively inhibiting CYP1A2 activity, researchers can determine the extent to which a drug is metabolized by this enzyme and identify other potential metabolic pathways. [] For example, furafylline was used to show that CYP1A2 is the major enzyme responsible for the metabolism of dietary heterocyclic amines, PhIP and MeIQx, in humans. [] Similarly, furafylline was used to establish that CYP1A2 plays a significant role in the metabolism of caffeine, lidocaine, pimozide, and lisofylline in humans. [, , , ]

Identifying Drug-Drug Interactions:

Furafylline can be used to predict potential drug-drug interactions involving CYP1A2. [, , ] By inhibiting CYP1A2, furafylline can mimic the effect of a co-administered drug that also inhibits CYP1A2, allowing researchers to assess the potential for altered drug metabolism and potential toxicity. [, ] For instance, furafylline was used to investigate the possibility of weak time-dependent inhibition of CYP1A2 by macrolides, such as erythromycin and clarithromycin, which could contribute to their interaction with theophylline. []

Furafylline serves as a valuable tool for characterizing the kinetics of CYP1A2 inactivation by various compounds. [, , ] By measuring the time-dependent loss of CYP1A2 activity in the presence of furafylline, researchers can determine the inactivation parameters, such as Ki and Kinact, which provide insights into the mechanism of inactivation. [, , ] For example, progress curve analysis of CYP1A2 inhibition by furafylline has been used to determine the balance of reversible versus irreversible inhibition, offering a more informative approach to assessing mechanism-based inactivation. []

Furafylline can be used to study the impact of genetic polymorphisms on CYP1A2 activity. [, ] By comparing the inhibitory effects of furafylline in individuals with different CYP1A2 genotypes, researchers can gain insights into the functional consequences of genetic variations in CYP1A2. [, ]

Furafylline is employed to investigate the role of CYP1A2 in the bioactivation of environmental contaminants and drugs to toxic or carcinogenic species. [, , , ] By selectively inhibiting CYP1A2, researchers can assess the contribution of this enzyme to the formation of reactive metabolites and their subsequent toxic effects. [, , , ] For example, furafylline has been used to study the role of CYP1A2 in the bioactivation of aflatoxin B1, a carcinogenic mycotoxin, and in the formation of DNA adducts by heterocyclic amines. [, ]

Future Directions

While furafylline is a valuable research tool, the development of more selective and potent CYP1A2 inhibitors could enhance research capabilities. [, ] These new inhibitors could provide even greater specificity for CYP1A2, minimizing off-target effects and improving the accuracy of in vitro and in vivo studies.

Investigating the structure-activity relationships of furafylline analogues could lead to the identification of compounds with improved selectivity, potency, or pharmacokinetic properties. [] These analogues could offer new possibilities for modulating CYP1A2 activity in research and potentially even therapeutic applications.

Further research is needed to understand the role of CYP1A2 in the pathogenesis of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. [, ] Furafylline could be a valuable tool in these studies, allowing researchers to investigate the impact of CYP1A2 activity on disease progression and potential therapeutic interventions.

As our understanding of the role of CYP1A2 in drug metabolism and disease pathogenesis grows, there is potential for developing personalized medicine approaches based on an individual's CYP1A2 genotype. [, ] Furafylline could be used to predict drug responses and optimize drug therapy based on an individual's CYP1A2 metabolic capacity.

Caffeine

Compound Description: Caffeine is a methylxanthine derivative found naturally in coffee, tea, and other plants. It is a central nervous system stimulant and is commonly consumed as a beverage. Caffeine is metabolized in the liver primarily by cytochrome P450 1A2 (CYP1A2) [].

Relevance: Furafylline is a potent and selective inhibitor of CYP1A2 in humans []. As a result, it significantly inhibits the metabolism of caffeine, leading to elevated plasma levels of caffeine and potential adverse effects [, ]. This interaction highlights the inhibitory effect of furafylline on the CYP1A2-mediated N3-demethylation pathway of caffeine [].

Phenacetin

Compound Description: Phenacetin is an analgesic and antipyretic drug that was widely used in the past but is now largely withdrawn due to its potential toxicity. Phenacetin O-deethylation is catalyzed by CYP1A2 and serves as a marker for CYP1A2 activity [, , , , , , , , , , ].

Relevance: Furafylline potently inhibits the high-affinity phenacetin O-deethylase activity in human liver microsomes, demonstrating its selectivity for CYP1A2 []. The inhibition of phenacetin O-deethylation by furafylline is used as a diagnostic tool to assess the involvement of CYP1A2 in P450-dependent oxidative reactions [].

Aflatoxin B1 (AFB1)

Compound Description: Aflatoxin B1 is a potent carcinogenic mycotoxin produced by certain Aspergillus species. AFB1 is metabolized by both CYP1A2 and CYP3A4. CYP1A2 primarily activates AFB1 to the highly reactive and toxic aflatoxin B1-8,9-epoxide (AFBO), while CYP3A4 primarily detoxifies AFB1 to aflatoxin Q1 (AFQ1) [].

Relevance: Furafylline significantly inhibits the formation of AFBO from AFB1 in human liver microsomes, indicating the important role of CYP1A2 in AFB1 bioactivation [, ]. By selectively inhibiting CYP1A2, furafylline helps elucidate the contributions of different CYP isoforms in AFB1 metabolism.

Coumarin

Compound Description: Coumarin is a naturally occurring compound found in various plants. Coumarin is metabolized by CYP2A6 in humans to form 7-hydroxycoumarin. Coumarin 7-hydroxylation serves as a marker for CYP2A6 activity [, , , , , ].

Relevance: Although Furafylline is a selective inhibitor of CYP1A2, studies have shown that it can also significantly inhibit coumarin 7-hydroxylation in rat liver microsomes [], highlighting potential differences in selectivity between species. In contrast, furafylline does not significantly inhibit coumarin 7-hydroxylation in human liver microsomes, further demonstrating its selectivity for CYP1A2 in humans [].

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Compound Description: PhIP is a heterocyclic amine formed during the cooking of meat at high temperatures. PhIP requires metabolic activation by CYP1A2 to exert its carcinogenic effects [, ].

Relevance: Furafylline significantly reduces the excretion of unchanged PhIP in humans, demonstrating that CYP1A2 plays a major role in PhIP metabolism and detoxification []. This finding underscores the potential of furafylline to modulate the bioactivation and carcinogenicity of dietary heterocyclic amines.

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

Compound Description: MeIQx is another heterocyclic amine formed during the cooking of meat. Similar to PhIP, MeIQx requires metabolic activation by CYP1A2 [].

Relevance: Furafylline dramatically increases the urinary excretion of unchanged MeIQx, indicating that CYP1A2 is the primary enzyme responsible for MeIQx metabolism in humans []. This further supports the role of furafylline in influencing the metabolism of dietary carcinogens.

Theophylline

Compound Description: Theophylline is a methylxanthine derivative used in the treatment of respiratory diseases. Theophylline is primarily metabolized by CYP1A2 to form 1-methylxanthine (1-MX), 3-methylxanthine (3-MX), and 1,3-dimethyluric acid (1,3-DMU) [].

Relevance: Furafylline potently inhibits the formation of 1-MX, 3-MX, and 1,3-DMU from theophylline in human liver microsomes, demonstrating that CYP1A2 plays a significant role in theophylline metabolism []. This interaction highlights the potential for drug interactions between furafylline and theophylline.

Lidocaine

Compound Description: Lidocaine is a local anesthetic and antiarrhythmic drug. It is metabolized in the liver, primarily via oxidative N-deethylation to monoethylglycinexylidide (MEGX) by CYP1A2 and CYP3A4 [].

Relevance: Studies using furafylline showed that CYP1A2 plays a significant role in the N-deethylation of lidocaine at therapeutically relevant concentrations []. This finding contradicts the previous assumption that CYP3A4 was the primary enzyme responsible for MEGX formation, emphasizing the importance of furafylline in accurately defining the roles of different CYP isoforms.

Valproic Acid (VPA)

Compound Description: Valproic acid is an anticonvulsant drug that is metabolized by various CYP enzymes, including CYP2C9 and CYP2A6 []. One metabolic pathway involves desaturation to form 4-ene-VPA, a hepatotoxic metabolite.

Relevance: While furafylline does not directly inhibit VPA desaturation, its use in inhibition studies helped rule out CYP1A2 as the primary enzyme responsible for 4-ene-VPA formation []. This highlights the importance of furafylline as a tool to identify specific CYP isoforms involved in drug metabolism.

(S)-Mephenytoin

Compound Description: (S)-Mephenytoin is an anticonvulsant drug that is stereoselectively metabolized by CYP2C19 to form 4'-hydroxymephenytoin [, ].

Relevance: While furafylline is not a direct inhibitor of CYP2C19, it was used in comparative studies to differentiate the roles of CYP1A2 and CYP2C19 in the metabolism of both (S)-mephenytoin and proguanil []. These studies help to define the specificities of different CYP isoforms in drug metabolism.

Proguanil

Compound Description: Proguanil is an antimalarial drug that is metabolized by CYP2C19 to its active metabolite cycloguanil [].

Relevance: Similar to (S)-mephenytoin, furafylline was used in comparative studies to investigate the involvement of CYP1A2 and CYP2C19 in the metabolism of proguanil [].

Maprotiline

Compound Description: Maprotiline is a tetracyclic antidepressant drug. The major metabolic pathway of maprotiline is demethylation to desmethylmaprotiline, which is primarily mediated by CYP2D6 [].

Relevance: Furafylline was used to assess the involvement of CYP1A2 in the demethylation of maprotiline. Findings showed that while CYP1A2 contributes to maprotiline demethylation at low affinity, CYP2D6 is the major enzyme responsible for this metabolic pathway [].

Ipriflavone

Relevance: In rat models, furafylline was shown to significantly inhibit ipriflavone metabolism in vitro, suggesting the involvement of CYP1A2 in ipriflavone metabolism in rats []. This finding highlights potential species differences in ipriflavone metabolism.

Carvedilol

Compound Description: Carvedilol is a non-selective beta blocker and alpha-1 blocker used to treat hypertension and heart failure. Carvedilol exhibits stereoselective metabolism, with the S-enantiomer being metabolized faster than the R-enantiomer [].

Relevance: Furafylline was used to demonstrate the involvement of the CYP1A subfamily, particularly CYP1A1, in the stereoselective metabolism of carvedilol in beta-naphthoflavone-treated Caco-2 cells [].

Galangin

Compound Description: Galangin is a flavonol found in the rhizome of the medicinal plant Alpinia officinarum. It possesses various pharmacological activities, including antioxidant and anti-inflammatory effects. Galangin can be metabolized to kaempferol by CYP1A1, CYP1A2, and CYP2C9 [].

Relevance: Furafylline was used to confirm the involvement of CYP1A2 in the oxidation of galangin to kaempferol in human liver microsomes [].

Kaempferide

Compound Description: Kaempferide is another flavonol with antioxidant and anti-inflammatory properties. Like galangin, kaempferide can be metabolized to kaempferol by CYP1A1, CYP1A2, and CYP2C9 [].

Relevance: Similar to galangin, furafylline was used to demonstrate the role of CYP1A2 in the oxidation of kaempferide to kaempferol in human liver microsomes [].

Chrysin

Compound Description: Chrysin is a flavone with potential anti-inflammatory and anticancer properties [].

Lisofylline

Compound Description: Lisofylline is a methylxanthine derivative that is metabolized to pentoxifylline by CYP1A2 in human liver microsomes [].

Relevance: Furafylline was used to demonstrate that CYP1A2 is the high-affinity enzyme responsible for converting lisofylline to pentoxifylline []. This finding highlights the role of CYP1A2 in the metabolism of methylxanthine derivatives.

7-Ethoxyresorufin

Compound Description: 7-Ethoxyresorufin is a fluorescent probe substrate used to assess the activity of CYP1A1 [, , , , ].

Relevance: While furafylline is a potent and selective inhibitor of CYP1A2, it can also inhibit CYP1A1 activity, particularly in non-induced human liver where CYP1A1 is generally absent. This observation highlights the importance of considering the relative expression levels of different CYP isoforms when using furafylline as an inhibitor [].

7-Methoxyresorufin

Compound Description: 7-Methoxyresorufin is another fluorescent probe substrate used to assess the activity of CYP1A isoforms, primarily CYP1A2 [].

Relevance: Furafylline potently inhibits the O-demethylation of 7-methoxyresorufin, confirming its role as a selective inhibitor of CYP1A2 activity [].

Tolbutamide

Compound Description: Tolbutamide is an oral antidiabetic drug that is primarily metabolized by CYP2C9 [, ].

Relevance: Furafylline shows species-specific selectivity for CYP enzymes. While it inhibits both CYP1A2 and CYP2C9-mediated tolbutamide hydroxylation in rat liver microsomes, it selectively inhibits only CYP1A2 in human liver microsomes [].

Chlorzoxazone

Compound Description: Chlorzoxazone is a centrally acting muscle relaxant that is metabolized by CYP2E1 [, , ].

Relevance: Furafylline can inhibit chlorzoxazone 6-hydroxylation, but with a low level of selectivity, indicating its potential to affect CYP2E1 activity at higher concentrations [].

Testosterone

Compound Description: Testosterone is a steroid hormone that is metabolized by various CYP enzymes, including CYP3A4 [, , ].

Relevance: Furafylline can inhibit testosterone 6β-hydroxylation, although this inhibition is not highly selective, indicating its potential to affect CYP3A4 activity at higher concentrations. This is further supported by observations that furafylline can also activate CYP3A4-catalyzed phenanthrene metabolism [].

Dextromethorphan

Compound Description: Dextromethorphan is a cough suppressant that is metabolized by CYP2D6 [].

Relevance: Furafylline does not significantly inhibit dextromethorphan O-demethylation, demonstrating its selectivity for CYP1A2 over CYP2D6 [].

Nifedipine

Compound Description: Nifedipine is a calcium channel blocker that is metabolized by CYP3A4 [].

Relevance: Furafylline is not a selective inhibitor of CYP3A4 and does not significantly inhibit nifedipine metabolism [].

(R)-Warfarin

Compound Description: (R)-Warfarin is an enantiomer of warfarin, an anticoagulant drug. It is metabolized by CYP2C19 and CYP1A2 [, ].

Relevance: While Furafylline is primarily a CYP1A2 inhibitor, it was used in studies to specifically inhibit the low-affinity CYP1A2 component of (R)-warfarin 8-hydroxylation, allowing for the characterization of the high-affinity CYP2C19 component []. This highlights the utility of furafylline in dissecting the contributions of multiple CYP isoforms to a specific metabolic reaction.

Cyclohexylline

Compound Description: Cyclohexylline is a structural analog of furafylline where the furan ring is replaced by cyclohexane []. It acts as a mechanism-based inhibitor of CYP1A2.

Relevance: Comparative studies of cyclohexylline and furafylline, including metabolic studies with radiolabeled compounds, revealed that both compounds bind irreversibly to CYP1A2 protein in a 1:1 ratio, confirming their mechanism-based inactivation of the enzyme [].

N7-Methyl-8-methylxanthines

Compound Description: N7-Methyl-8-methylxanthines are a group of xanthine derivatives that are structurally related to furafylline but differ in their methylation pattern at the N7 position [].

Relevance: Unlike furafylline and cyclohexylline, N7-methyl-8-methylxanthines are good substrates for CYP1A2 but do not inactivate the enzyme []. This difference in activity highlights the importance of the 8-methyl group in the mechanism-based inactivation of CYP1A2 by furafylline.

Properties

CAS Number

80288-49-9

Product Name

Furafylline

IUPAC Name

3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

InChI

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

KGQZGCIVHYLPBH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C

Synonyms

3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.